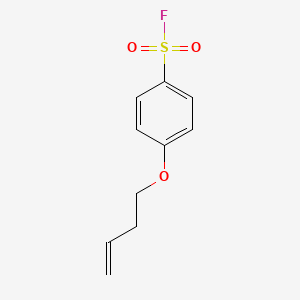
4-(But-3-en-1-yloxy)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-en-1-yloxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H11FO3S. It is known for its unique chemical structure and potential biological activities . This compound has gained significant attention in various fields of research due to its diverse applications.
Mécanisme D'action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to interact with context-specific amino acids or proteins .
Mode of Action
Sulfonyl fluorides, including 4-(But-3-en-1-yloxy)benzenesulfonyl fluoride, exhibit a unique stability-reactivity balance . They have relatively low reactivity toward nucleophilic substitution and exclusive heterolytic properties . These characteristics make sulfonyl fluorides privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .
Biochemical Pathways
Sulfonyl fluorides are known to interact with active-site amino acid residues, potentially affecting the function of these enzymes .
Result of Action
Sulfonyl fluorides are known to react with active site amino acids to inactivate these enzymes .
Méthodes De Préparation
The synthesis of 4-(But-3-en-1-yloxy)benzene-1-sulfonyl fluoride involves several steps. One common method includes the reaction of 4-hydroxybenzenesulfonyl fluoride with but-3-en-1-ol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(But-3-en-1-yloxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Addition Reactions: The double bond in the but-3-en-1-yloxy group can undergo addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(But-3-en-1-yloxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Comparaison Avec Des Composés Similaires
4-(But-3-en-1-yloxy)benzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
- 4-(But-3-en-1-yloxy)benzenesulfonyl chloride
- 4-(But-3-en-1-yloxy)benzenesulfonyl bromide
- 4-(But-3-en-1-yloxy)benzenesulfonyl iodide
These compounds share similar structures but differ in their halogen substituents. The fluoride variant is unique due to its specific reactivity and potential biological activities .
Propriétés
IUPAC Name |
4-but-3-enoxybenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h2,4-7H,1,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTZULLLNQLVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














